BAY-6035 was developed by Bayer AG as part of their ongoing research into epigenetic regulators in cancer therapy. It falls under the category of antineoplastic agents, specifically targeting histone methyltransferases. The compound's chemical classification includes features typical of benzodiazepines, which are known for their diverse biological activities .
The synthesis of BAY-6035 involves several key steps that incorporate advanced organic chemistry techniques:
BAY-6035 possesses a complex molecular structure characterized by its benzodiazepine framework, which is crucial for its interaction with the SMYD3 enzyme. The precise molecular formula and structural data have been documented, highlighting the arrangement of functional groups that facilitate its inhibitory action.
BAY-6035 participates in specific chemical reactions primarily related to its binding mechanism with the SMYD3 enzyme:
The mechanism of action for BAY-6035 involves competitive inhibition of the SMYD3 enzyme:
BAY-6035 exhibits several notable physical and chemical properties:
BAY-6035 has significant potential applications in scientific research and clinical settings:
SMYD3 (SET and MYND Domain-Containing Protein 3) is a lysine methyltransferase that post-translationally modifies both histone and non-histone substrates, dynamically influencing gene expression and signal transduction pathways. Structurally, it comprises an N-terminal catalytic SET domain (split into NSET and SET segments), a central MYND domain facilitating protein-protein interactions, and a C-terminal domain (CTD) regulating enzymatic activity [2] [10]. Molecular dynamics simulations reveal that SMYD3 adopts a bilobed architecture where cofactor (S-adenosyl methionine, AdoMet) binding "locks" the CTD into a closed conformation, creating a negatively charged substrate-binding cleft critical for recruitment of target proteins [10].
SMYD3 exhibits dual substrate specificity:
Table 1: Key SMYD3 Substrates and Functional Consequences
Substrate Type | Specific Target | Modification Site | Primary Functional Consequence | Cancer Relevance |
---|---|---|---|---|
Histone | H3 | K4 (me3) | Transcriptional activation of oncogenes | Proliferation, EMT [2] [5] |
Histone | H4 | K5 (me1) | Global mark reduced upon SMYD3 KD; precise role studied | Potential link to oncogenesis [8] |
Histone | H4 | K20 (me3) | Transcriptional repression (e.g., EMP1, immune genes) | Proliferation, Immunoevasion [5] [7] |
Non-Histone | MAP3K2 | K260 | Enhanced ERK signaling | KRAS-driven cancers [1] [3] |
Non-Histone | VEGFR1 | K831 | Increased kinase activity | Angiogenesis [1] [4] |
Non-Histone | HER2 | Undefined | Enhanced homodimerization | Breast/Gastric cancer growth [4] [5] |
Non-Histone | AKT1 | K14 | Enhanced AKT pathway activation | Survival, growth [4] [5] |
SMYD3 is frequently overexpressed across diverse malignancies, strongly correlating with aggressive clinicopathological features and poor patient prognosis. Analysis of The Cancer Genome Atlas (TCGA) data reveals significant SMYD3 mRNA upregulation in gastric cancer (GC), hepatocellular carcinoma (HCC), colorectal cancer (CRC), head and neck squamous cell carcinoma (HPV-negative HNSCC), breast cancer, and others compared to normal tissues [2] [4] [5]. Immunohistochemical studies confirm elevated SMYD3 protein levels, often showing both cytoplasmic and nuclear localization [5] [7]. Crucially, high SMYD3 expression is an independent predictor of worse overall survival (OS) and disease-free survival (DFS) in multiple cancer types [4] [5] [7]. Mechanistically, SMYD3 drives oncogenesis by:
Table 2: SMYD3 Overexpression and Clinical Correlations in Select Cancers
Cancer Type | Evidence of Overexpression | Correlation with Poor Prognosis | Key Oncogenic Mechanisms |
---|---|---|---|
Gastric (GC) | mRNA & protein ↑ in TCGA & institutional cohorts; ↑ in cell lines vs. GES-1 [7] | Independent prognostic factor (OS); Linked to larger size, ↑ pT stage [7] | H4K20me3 repression of EMP1 → ↓ p-Akt; Proliferation ↑ [7] |
HPV-negative HNSCC | Protein ↑ vs. normal/dysplastic epithelium; Nuclear & cytoplasmic in cell lines [5] | Predicts resistance to neoadjuvant pembrolizumab [5] | EMT ↑; Cell cycle progression ↑; Immune gene repression [5] |
Hepatocellular (HCC) | mRNA ↑ [2] [4] | Shorter OS [2] [4] | H3K4me3 activation of oncogenes; MAPK pathway activation [2] |
Colorectal (CRC) | mRNA & protein ↑ throughout tumorigenesis [3] | Associated with progression [3] | MAP3K2 methylation (↑ ERK); HR DNA repair modulation [3] |
Breast | mRNA ↑; Essential for growth [2] [4] [6] | Worse prognosis (Claudin-low) [4] | HER2 methylation; EMT activation; Cell cycle dysregulation [4] [5] |
The compelling evidence of SMYD3's oncogenic driver role, its frequent overexpression, its association with aggressive disease and poor outcomes, and the dispensability of SMYD3 for normal development in knockout mice [3] establish a strong rationale for its therapeutic targeting. Inhibiting SMYD3 aims to disrupt the multiple pro-tumorigenic pathways it governs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7